molecular formula C25H42O2 B14690587 4-Octadecylbenzoic acid CAS No. 33327-30-9

4-Octadecylbenzoic acid

Cat. No.: B14690587
CAS No.: 33327-30-9
M. Wt: 374.6 g/mol
InChI Key: HNXZVQILYKIEFD-UHFFFAOYSA-N
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Description

4-Octadecylbenzoic acid is an organic compound with the molecular formula C25H42O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octadecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecylbenzoic acid typically involves the reaction of octadecyl bromide with potassium benzoate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Octadecylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The octadecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Octadecylbenzyl alcohol.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-Octadecylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 4-Octadecylbenzoic acid involves its interaction with cell membranes and proteins. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Octyloxybenzoic acid
  • 4-Decyloxybenzoic acid
  • 4-Dodecyloxybenzoic acid

Comparison

4-Octadecylbenzoic acid is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. Compared to shorter-chain derivatives like 4-Octyloxybenzoic acid, it has a higher melting point and different solubility characteristics. These properties make it suitable for specific applications where longer hydrophobic chains are advantageous.

Properties

CAS No.

33327-30-9

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

4-octadecylbenzoic acid

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)25(26)27/h19-22H,2-18H2,1H3,(H,26,27)

InChI Key

HNXZVQILYKIEFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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